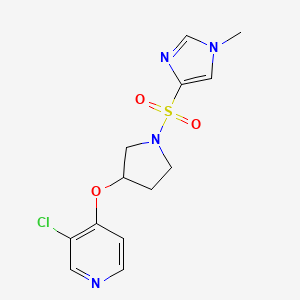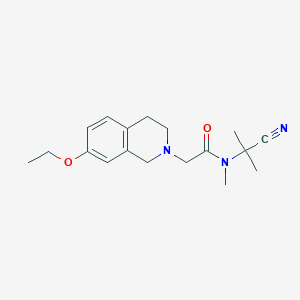![molecular formula C11H14ClN3O2 B2609386 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide CAS No. 2249408-21-5](/img/structure/B2609386.png)
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively researched for its potential use in scientific applications. This compound is structurally similar to the natural cannabinoid delta-9-tetrahydrocannabinol (THC) and binds to the same receptors in the brain and body. In
Scientific Research Applications
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide binds to the CB1 and CB2 receptors in the brain and body, leading to a range of physiological effects. It has been shown to have both agonist and antagonist effects on these receptors, depending on the concentration and location of the receptors. This complex mechanism of action makes 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Biochemical and Physiological Effects:
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and effects on appetite and metabolism. It has also been shown to have potential therapeutic effects in the treatment of various diseases, including cancer, epilepsy, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide has several advantages for use in scientific research, including its high affinity for the CB1 and CB2 receptors, its ability to cross the blood-brain barrier, and its stability in various experimental conditions. However, it also has limitations, including its potential toxicity at high concentrations and its complex mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide, including further studies on its mechanism of action, its potential therapeutic applications, and its potential use as a tool for studying the endocannabinoid system. Other areas of research could include the development of new synthetic cannabinoids with improved pharmacological properties and the exploration of the potential risks and benefits of using synthetic cannabinoids for medical purposes.
In conclusion, 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide is a synthetic cannabinoid that has been extensively researched for its potential use in scientific applications. Its high affinity for the CB1 and CB2 receptors, complex mechanism of action, and range of physiological effects make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, further research is needed to fully understand the potential risks and benefits of using synthetic cannabinoids for medical purposes.
Synthesis Methods
2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide is synthesized through a multistep process that involves the reaction of 2-chloroacetamide with 3-pyrrolin-1-yl-pyrrole-5-carboxylic acid, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized to produce high yields of pure 2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide for use in scientific research.
properties
IUPAC Name |
2-chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-6-10(16)14-8-5-9(13-7-8)11(17)15-3-1-2-4-15/h5,7,13H,1-4,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHZWVHPVVOYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)



![2-(3-Bicyclo[3.1.0]hex-2-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)



